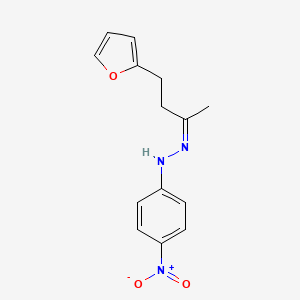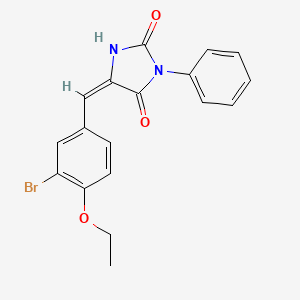
4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone, also known as FFBH, is a chemical compound that has been widely used in scientific research due to its unique properties. FFBH is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 156-158°C. It has been extensively studied for its applications in various fields of science, including chemistry, biology, and medicine.
Wirkmechanismus
4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone acts as a chromogenic and fluorescent probe by binding to metal ions through its hydrazone moiety. The binding of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone to metal ions induces a conformational change, which leads to a change in its absorbance and fluorescence properties. In addition, 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone reacts with ROS to form a fluorescent product, which can be detected using fluorescence spectroscopy. The mechanism of action of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone has been extensively studied, and its unique properties have been used to develop new methods for the detection of metal ions and ROS.
Biochemical and Physiological Effects:
4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone is a chemical compound and should be handled with care. Proper safety precautions should be taken when working with 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone to avoid any potential hazards.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone is its high selectivity and sensitivity for the detection of metal ions and ROS. It can be used in a wide range of applications, including environmental monitoring, drug discovery, and biological imaging. However, 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone has some limitations as well. It is not suitable for the detection of all metal ions, and its fluorescence properties can be affected by pH and other environmental factors.
Zukünftige Richtungen
There are many future directions for the study of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone. One potential application is the development of new metal ion and ROS sensors based on 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone. These sensors could be used for the detection of metal ions and ROS in biological systems, environmental monitoring, and other applications. Another potential direction is the synthesis of new metal complexes based on 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone, which could have potential applications in catalysis and materials science. Finally, the study of the mechanism of action of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone could lead to the development of new methods for the detection of metal ions and ROS.
Synthesemethoden
The synthesis of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone involves the reaction of 4-nitrophenylhydrazine with 4-(2-furyl)-2-butanone in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product. The yield of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone can be improved by using a higher concentration of 4-nitrophenylhydrazine and a longer reaction time.
Wissenschaftliche Forschungsanwendungen
4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone has been widely used in scientific research as a chromogenic and fluorescent probe for the detection of various metal ions, such as copper, iron, and zinc. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. In addition, 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. Its unique properties make it a versatile tool for the study of metal ion and ROS biology.
Eigenschaften
IUPAC Name |
N-[(Z)-4-(furan-2-yl)butan-2-ylideneamino]-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-11(4-9-14-3-2-10-20-14)15-16-12-5-7-13(8-6-12)17(18)19/h2-3,5-8,10,16H,4,9H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSUFFNAUYJPTM-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375451.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375456.png)
![5-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375466.png)
![4-(1H-pyrazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5375476.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5375478.png)
![1-[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5375487.png)


![1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol](/img/structure/B5375511.png)


![N-methyl-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5375531.png)
![N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide](/img/structure/B5375541.png)
